

# Solubility of 2-Hydroxy-5-phenylbenzaldehyde in Common Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-5-phenylbenzaldehyde

Cat. No.: B1337557

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This technical guide provides a comprehensive overview of the solubility characteristics of **2-Hydroxy-5-phenylbenzaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of the compound in various common organic solvents, provides a detailed experimental protocol for precise solubility determination, and includes workflow diagrams to illustrate the methodologies.

## Introduction

**2-Hydroxy-5-phenylbenzaldehyde** is an aromatic aldehyde with a chemical structure that suggests a nuanced solubility profile. The presence of a hydroxyl group and a phenyl substituent on the benzaldehyde core introduces both polar and nonpolar characteristics. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, purification, formulation, and analytical method development. While specific quantitative solubility data for **2-Hydroxy-5-phenylbenzaldehyde** is not readily available in published literature, this guide provides a framework for its determination based on established chemical principles and methodologies applied to structurally similar compounds.

## Predicted Solubility Profile

Based on the structure of **2-Hydroxy-5-phenylbenzaldehyde**, a qualitative prediction of its solubility in common organic solvents can be made. The phenolic hydroxyl group can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. The

aromatic rings contribute to its nonpolar character, indicating solubility in nonpolar and polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of **2-Hydroxy-5-phenylbenzaldehyde**

Solvent Class	Common Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Soluble	The hydroxyl group can form hydrogen bonds with the solvent.
Water	Sparingly Soluble	The presence of the large nonpolar phenyl group is expected to limit solubility despite the polar hydroxyl and aldehyde groups.	
Polar Aprotic	Acetone, Ethyl Acetate, DMSO	Soluble	The overall polarity and dipole-dipole interactions should facilitate dissolution.
Nonpolar	Dichloromethane, Toluene, Hexane	Moderately Soluble	The significant nonpolar character from the phenyl ring and benzene core should allow for solubility.

## Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

## Materials

- **2-Hydroxy-5-phenylbenzaldehyde** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance ( $\pm 0.1$  mg accuracy)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Glass vials with screw caps
- Syringe filters (0.45  $\mu\text{m}$ , solvent-compatible)
- Syringes
- Volumetric flasks
- Pipettes
- Oven or vacuum desiccator

## Procedure

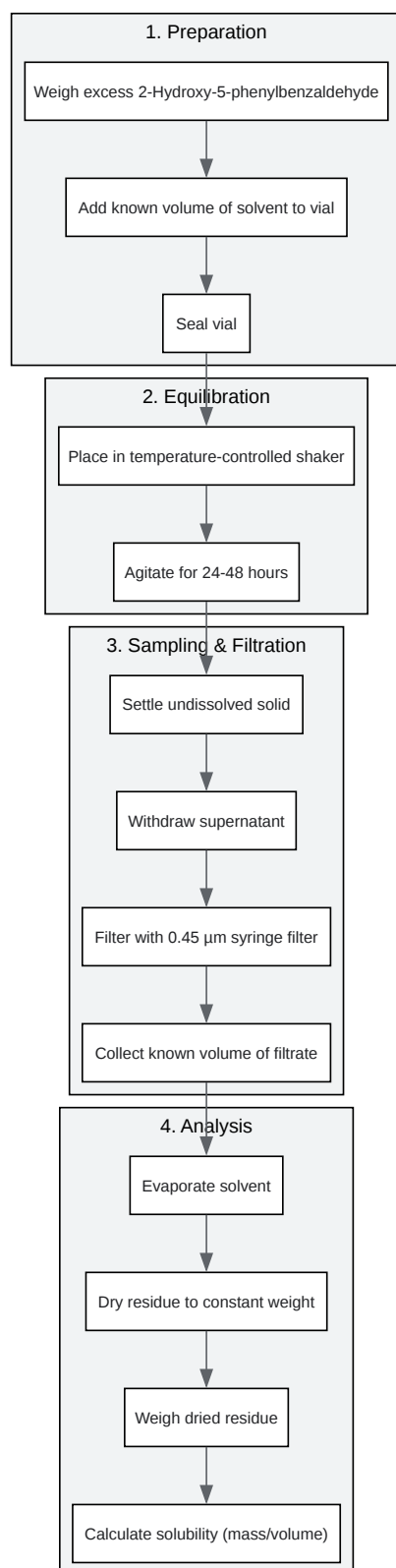
- Preparation of Saturated Solution:
  - Add an excess amount of **2-Hydroxy-5-phenylbenzaldehyde** to a series of glass vials.
  - Add a known volume (e.g., 5 mL) of the desired solvent to each vial. An excess of solid should be visible to ensure saturation.
  - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary study can determine the minimum time to reach equilibrium.
- Sample Withdrawal and Filtration:
  - Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a syringe.
  - Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed, labeled vial. Record the exact volume transferred.
- Solvent Evaporation and Mass Determination:
  - Evaporate the solvent from the vials under a gentle stream of nitrogen or in a vacuum desiccator at a controlled temperature.
  - Once the solvent is fully evaporated, place the vials in an oven at a temperature below the compound's melting point until a constant weight is achieved.
  - Cool the vials in a desiccator before weighing.
- Calculation of Solubility:
  - Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried residue.
  - Express the solubility in appropriate units, such as g/L or mg/mL.

$$\text{Solubility (g/L)} = (\text{Mass of residue (g)} / \text{Volume of filtrate (L)})$$

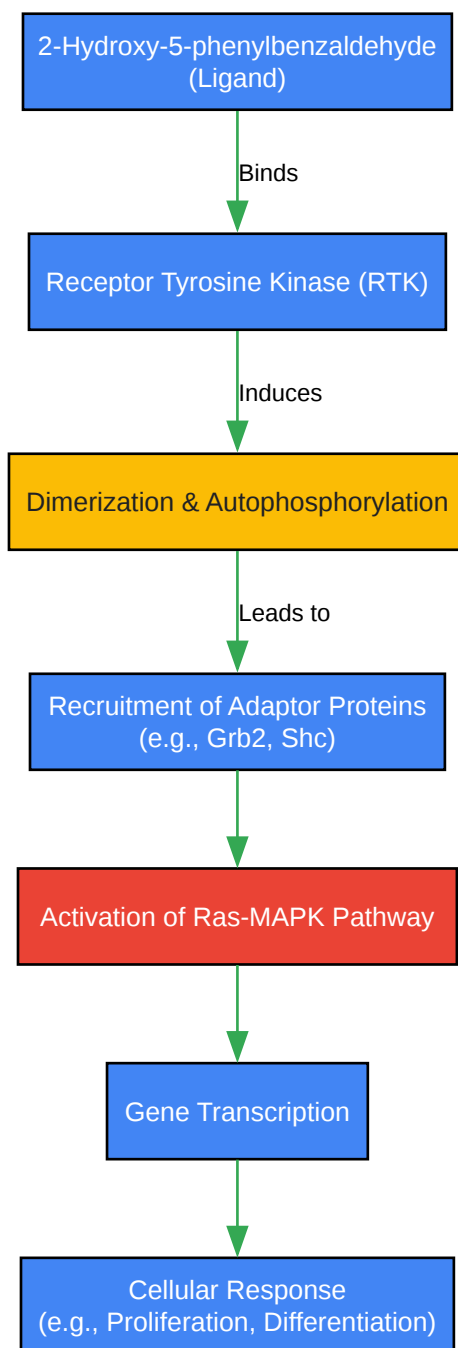
## Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a hypothetical signaling pathway where a molecule like **2-Hydroxy-5-phenylbenzaldehyde** might be investigated, given its structural motifs common in biologically active compounds.



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Caption: Experimental workflow for gravimetric solubility determination.



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